molecular formula C8H5NO B575132 6-Ethynylpyridine-2-carbaldehyde CAS No. 183438-97-3

6-Ethynylpyridine-2-carbaldehyde

Cat. No.: B575132
CAS No.: 183438-97-3
M. Wt: 131.134
InChI Key: PQTBOUTVACLTJW-UHFFFAOYSA-N
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Description

6-Ethynylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 6th position and an aldehyde group at the 2nd position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyridine-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with pyridine, which undergoes functionalization to introduce the ethynyl group at the 6th position.

    Formylation: The final step involves the formylation of the ethynylated pyridine to introduce the aldehyde group at the 2nd position. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the ethynyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: 6-Ethynylpyridine-2-carboxylic acid

    Reduction: 6-Ethynylpyridine-2-methanol

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

6-Ethynylpyridine-2-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the design and synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its structural features allow for the exploration of structure-activity relationships in biological systems.

    Medicine: Research into the medicinal chemistry of this compound derivatives has shown potential for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethynylpyridine-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in many chemical reactions. The ethynyl group can participate in cycloaddition reactions, contributing to the synthesis of complex heterocyclic structures. These reactivities make it a versatile compound in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

    Pyridine-2-carbaldehyde: Similar structure but lacks the ethynyl group, making it less reactive in certain chemical transformations.

    6-Methylpyridine-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, leading to different reactivity and applications.

    6-Bromopyridine-2-carbaldehyde:

Uniqueness: 6-Ethynylpyridine-2-carbaldehyde is unique due to the presence of both the ethynyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-ethynylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBOUTVACLTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663661
Record name 6-Ethynylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183438-97-3
Record name 6-Ethynylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethynylpyridine-2-carbaldehyde
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